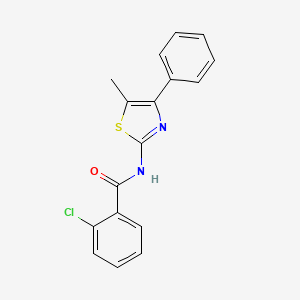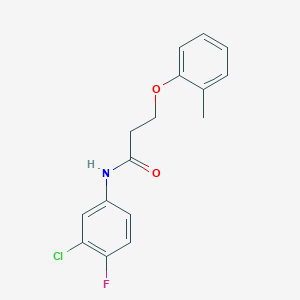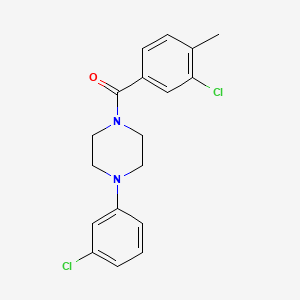
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a derivative of the natural compound curcumin, which is found in turmeric and has been shown to have anti-inflammatory and antioxidant properties. MTAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, but it is believed to inhibit COX-2 activity through the modification of its active site. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide may also interact with other enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of chemotherapeutic drugs. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's low solubility in water can make it difficult to work with in some experiments. Additionally, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammation, oxidative stress, and cancer. Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action and its potential interactions with other enzymes and proteins.
Métodos De Síntesis
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been synthesized through various methods, including the reaction of curcumin with thioacetic acid, and the reaction of 2-methoxy-5-methylphenylamine with 2-thiophenecarboxaldehyde followed by acrylation. These methods have been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, protecting cells from oxidative stress. These properties make N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide a promising candidate for the development of anti-inflammatory and antioxidant drugs.
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-5-7-14(18-2)13(10-11)16-15(17)8-6-12-4-3-9-19-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYIQMPZWKWTD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)